molecular formula C15H15FN2O2 B3016774 N-(3-fluorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea CAS No. 478040-62-9

N-(3-fluorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea

Cat. No. B3016774
CAS RN: 478040-62-9
M. Wt: 274.295
InChI Key: YMTBZQDFUMOIFW-UHFFFAOYSA-N
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Description

The compound N-(3-fluorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea is a urea derivative that is not directly discussed in the provided papers. However, similar compounds have been studied for their biological activity and interactions with proteins. For instance, N-Phenyl-N'-(2-chloroethyl)ureas (CEUs) have been investigated for their ability to interact covalently with β-tubulin, affecting microtubule stability . Another related compound, N-[R-Adamantan-1(2)-yl]-N'-(2-fluorophenyl)ureas, has been synthesized and shown to be soluble epoxide hydrolase (sEH) inhibitors . These studies suggest that the compound may also have interesting biological properties worth investigating.

Synthesis Analysis

The synthesis of N-(3-fluorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea is not explicitly detailed in the provided papers. However, the synthesis of similar compounds involves the reaction of isocyanates with amines or their homologs. For example, 2-fluorophenyl isocyanate reacted with adamantan-1(2)-amines in DMF to yield N,N'-disubstituted ureas . This method could potentially be adapted for the synthesis of N-(3-fluorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea by using the appropriate amine and isocyanate precursors.

Molecular Structure Analysis

The molecular structure of N-(3-fluorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea can be inferred to some extent from the structure of related compounds. The presence of a fluorine atom on the phenyl ring, as seen in the sEH inhibitors, could influence the electronic properties and thus the biological activity of the molecule . Additionally, the urea linkage is a key functional group that can interact with proteins, as demonstrated by the covalent binding of CEUs to β-tubulin .

Chemical Reactions Analysis

While the specific chemical reactions of N-(3-fluorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea are not described in the provided papers, the reactivity of similar urea compounds has been noted. CEUs, for example, have been shown to covalently modify β-tubulin, which is a significant modification in living cells . This suggests that the compound may also undergo specific chemical reactions with biological targets, potentially leading to biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-fluorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea are not directly reported in the provided papers. However, the introduction of a fluorine atom in related compounds has been shown to increase sEH inhibitory activity, which could be attributed to changes in lipophilicity, electronic distribution, or molecular conformation . These properties are important for the interaction of the compound with biological targets and could be crucial for its potential use as a therapeutic agent.

Scientific Research Applications

Hydrogen Bonding and Structure Studies

Studies have explored the hydrogen bonding and structural aspects of substituted ureas, including those with fluorophenyl groups. For instance, Kołodziejski et al. (1993) examined N 1 ,N 1 -dimethyl-N 3 -arylureas with ortho hydroxyl groups in the phenyl ring, using NMR, IR, Raman spectroscopies, and X-ray diffraction, observing solid-state NMR effects related to hydrogen bonding and molecular conformations (Kołodziejski, Wawer, Woźniak, & Klinowski, 1993).

Neuropeptide Receptor Antagonists

Fotsch et al. (2001) identified 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea as a potential neuropeptide Y5 (NPY5) receptor antagonist, highlighting the use of substituted ureas in developing therapeutics targeting specific receptors (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).

Herbicidal Applications

Gardner et al. (1985) researched the use of N-cyclopropyl-N′-(2-fluorophenyl) urea as a selective herbicide, demonstrating its efficacy and selectivity properties through in vitro studies (Gardner, Pilgram, Brown, & Bozarth, 1985).

Radiolabeling and Imaging

Ilovich et al. (2008) worked on the synthesis of fluorine-18 labeled diaryl ureas as potential PET biomarkers, particularly for angiogenic processes. This highlights the application of substituted ureas in molecular imaging and diagnostics (Ilovich, Jacobson, Aviv, Litchi, Chisin, & Mishani, 2008).

Antifungal and Antibacterial Properties

Research by Mishra et al. (2000) and Zheng et al. (2010) shows that certain N-alkyl substituted urea derivatives, including those with fluorophenyl groups, exhibit significant antifungal and antibacterial activities, underscoring their potential in combating microbial infections (Mishra, Singh, & Wahab, 2000); (Zheng, Cheng, Zhang, Liu, Jiao, & Zhu, 2010).

Urea Cytokinins in Plant Biology

Ricci and Bertoletti (2009) discussed urea derivatives as synthetic compounds with cytokinin-like activity, beneficial for plant cell division and differentiation, including their use in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

properties

IUPAC Name

1-(3-fluorophenyl)-3-(2-hydroxy-1-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c16-12-7-4-8-13(9-12)17-15(20)18-14(10-19)11-5-2-1-3-6-11/h1-9,14,19H,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTBZQDFUMOIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-N'-(2-hydroxy-1-phenylethyl)urea

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